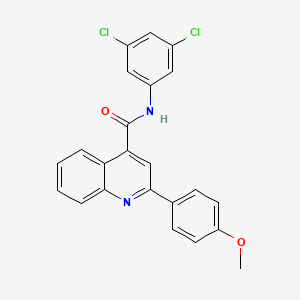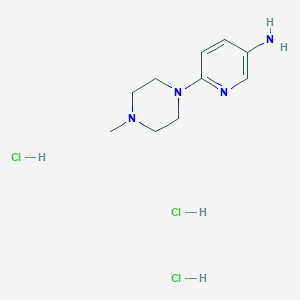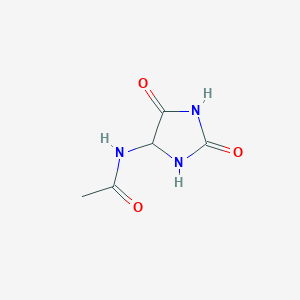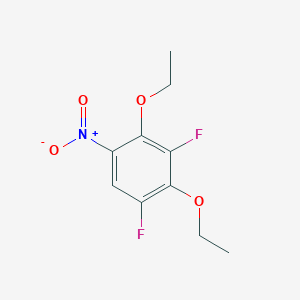
5-Bromo-6-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and triazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2,4-dichloro-5-bromopyrimidine with triazole derivatives under controlled conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various amines. Reaction conditions typically involve heating in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various triazole-substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds with extended conjugation.
Applications De Recherche Scientifique
5-Bromo-6-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Agrochemicals: It is explored for its use in developing new pesticides and herbicides due to its ability to inhibit specific enzymes in pests and weeds.
Material Science: The compound is investigated for its potential use in organic electronics and as a building block for advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its antimicrobial and antifungal applications.
DNA Intercalation: In anticancer research, the compound is studied for its ability to intercalate into DNA, disrupting the replication process and leading to cell death.
Signal Transduction Pathways: The compound can modulate various signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
- 6-Chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
- 5-Bromo-6-chloro-2-(1H-imidazol-1-yl)pyrimidin-4-amine
Uniqueness
5-Bromo-6-chloro-2-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which can significantly influence its reactivity and biological activity. The combination of these halogens with the triazole moiety provides a distinct chemical profile that can be exploited for various applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C6H4BrClN6 |
|---|---|
Poids moléculaire |
275.49 g/mol |
Nom IUPAC |
5-bromo-6-chloro-2-(1,2,4-triazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H4BrClN6/c7-3-4(8)12-6(13-5(3)9)14-2-10-1-11-14/h1-2H,(H2,9,12,13) |
Clé InChI |
DAQRMQJPSLLTEL-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C=N1)C2=NC(=C(C(=N2)Cl)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B12988582.png)





![7-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12988610.png)


